
3-Nitrohexa-2,4-diene
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Overview
Description
3-Nitrohexa-2,4-diene is a conjugated diene with a nitro group attached to the third carbon atom. Conjugated dienes are compounds with two double bonds separated by a single bond, which allows for delocalization of electrons. This structure imparts unique chemical properties to the compound, making it a subject of interest in various fields of research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitrohexa-2,4-diene typically involves the nitration of hexa-2,4-diene. One common method is the free radical halogenation of the allylic carbon of an alkene using N-bromosuccinimide (NBS), followed by nitration . Another approach involves the dehydration of alcohols or dehydrohalogenation of organohalides .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. These methods often involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: 3-Nitrohexa-2,4-diene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the double bonds or the nitro group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Halogens, acids, and bases are frequently used in substitution reactions.
Major Products: The major products formed from these reactions include nitroalkanes, amines, and various substituted dienes .
Scientific Research Applications
3-Nitrohexa-2,4-diene has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and polymers.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3-Nitrohexa-2,4-diene involves its interaction with molecular targets through its conjugated diene system and nitro group. The compound can participate in electrophilic addition reactions, where the nitro group acts as an electron-withdrawing group, stabilizing the intermediate carbocations. This stabilization facilitates various chemical transformations, making it a versatile reagent in organic synthesis .
Comparison with Similar Compounds
Penta-1,3-diene: Another conjugated diene with similar reactivity but lacks the nitro group.
2,5-Heptadiene: A non-conjugated diene with different chemical properties due to the separation of double bonds by more than one single bond
Uniqueness: 3-Nitrohexa-2,4-diene is unique due to the presence of the nitro group, which significantly alters its reactivity and chemical behavior compared to other dienes. This makes it particularly useful in specific synthetic applications where the nitro group can participate in further chemical transformations.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-nitrohexa-2,4-diene, and how do reaction conditions influence stereochemical outcomes?
- Methodological Answer : Synthesis often involves nitro-functionalization of hexa-2,4-diene derivatives. For example, Diels-Alder reactions using nitro-substituted dienophiles (e.g., nitroethylene) with conjugated dienes can yield nitrohexadienes. Stereochemical control requires optimizing solvent polarity, temperature, and catalysts to favor endo or exo transition states . Computational modeling (e.g., DFT) is recommended to predict regioselectivity and transition-state geometries.
Q. How can spectroscopic techniques distinguish between this compound isomers (e.g., cis vs. trans nitro groups)?
- Methodological Answer :
- IR Spectroscopy : Nitro group stretching vibrations (~1520 cm⁻¹ for asymmetric, ~1350 cm⁻¹ for symmetric) show splitting in cis isomers due to coupling.
- NMR : 1H NMR chemical shifts of allylic protons differ based on nitro group orientation; NOE experiments resolve spatial proximity .
- MS : Fragmentation patterns (e.g., loss of NO₂) vary with isomer stability .
Q. What are the stability considerations for this compound under ambient storage conditions?
- Methodological Answer : The compound is prone to photodegradation and thermal decomposition due to conjugation between the nitro group and diene system. Store in amber vials at ≤-20°C under inert gas (N₂/Ar). Monitor purity via HPLC or GC-MS periodically. Avoid exposure to strong oxidizers or reducing agents .
Advanced Research Questions
Q. How do computational methods resolve contradictions in experimental kinetic data for reactions involving this compound?
- Methodological Answer : Discrepancies in rate constants (e.g., ozonolysis or NO₃ radical reactions) arise from isomer-specific reactivity. For example, trans isomers react 3× faster with O₃ than cis isomers due to steric effects . Use high-level ab initio calculations (e.g., CCSD(T)/CBS) to model transition states and validate against experimental Arrhenius parameters. Correct for solvent effects using continuum solvation models .
Q. What mechanistic insights explain the photochemical behavior of this compound under UV irradiation?
- Methodological Answer : Photolysis induces [1,5]-sigmatropic shifts or electrocyclic ring-closure via a disrotatory mechanism, as predicted by Woodward-Hoffmann rules. The nitro group acts as a meta-directing chromophore, altering excitation pathways compared to non-nitrated analogs. Time-resolved femtosecond spectroscopy and TD-DFT simulations can map excited-state dynamics .
Q. How can isotopic labeling resolve ambiguities in degradation pathways of this compound in environmental matrices?
- Methodological Answer : Introduce 15N or 13C labels at the nitro group or conjugated carbons. Track labeled intermediates via LC-HRMS/MS in soil/water systems. Compare degradation half-lives under aerobic vs. anaerobic conditions to identify dominant pathways (e.g., microbial reduction vs. abiotic hydrolysis) .
Q. Data Contradiction Analysis
Q. Why do reported rate constants for NO₃ radical reactions with this compound vary across studies?
- Methodological Answer : Variations stem from differences in experimental setups (e.g., static vs. flow reactors) and competing reaction channels (e.g., H-abstraction vs. addition). Calibrate using reference reactants (e.g., cyclohexa-1,4-diene, k=6.6×10−13 cm³ molecule⁻¹ s⁻¹ at 298 K) to normalize measurements. Reanalyze raw data using Bayesian statistical models to account for systematic errors .
Q. Research Tools and Resources
Properties
CAS No. |
51500-24-4 |
---|---|
Molecular Formula |
C6H9NO2 |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3-nitrohexa-2,4-diene |
InChI |
InChI=1S/C6H9NO2/c1-3-5-6(4-2)7(8)9/h3-5H,1-2H3 |
InChI Key |
SINBVKZZULNDNK-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC(=CC)[N+](=O)[O-] |
Origin of Product |
United States |
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